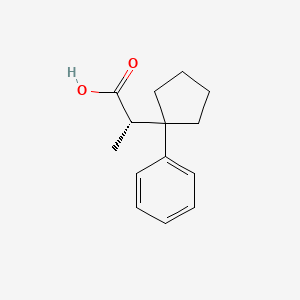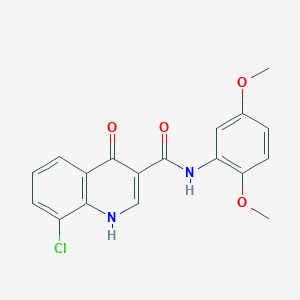![molecular formula C16H22ClN5O2 B2489470 3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione CAS No. 923368-26-7](/img/structure/B2489470.png)
3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione", likely belongs to the broader class of imidazolino purine diones, which are of significant interest due to their potential biological activities and chemical properties. These compounds have been studied for their synthesis, molecular structure, and various chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves intricate chemical pathways that include intramolecular alkylation, hydrogenation, and consecutive reactions with orthocarboxylates and mesyl chloride to obtain desired purine dione derivatives (Šimo, Rybár, & Alföldi, 1998). These methodologies highlight the complex synthetic routes needed to introduce specific substituents on the purine core.
Molecular Structure Analysis
Studies on similar purine derivatives have employed X-ray crystallography and NMR spectroscopy to elucidate their molecular structures, demonstrating coplanar and non-coplanar conformations depending on the substitution pattern on the purine ring (Zhong, Nowak, Cannon, & Robins, 2006). These findings suggest that the specific arrangement of substituents significantly influences the overall molecular geometry.
Chemical Reactions and Properties
Compounds within this class can undergo a variety of chemical reactions, including hydrolytic ring-opening and 1,3-dipolar cycloadditions, to produce novel derivatives with distinct chemical properties (Coburn & Taylor, 1982). These reactions are crucial for modifying the compound's chemical functionality and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Compounds similar to 3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione have been synthesized for antiviral activity testing. For example, the synthesis and antiviral activity of certain imidazo[1,2-a]-s-triazine nucleosides, which are structurally related, have been explored. These compounds demonstrated moderate activity against viruses like herpes, rhinovirus, and parainfluenza at non-toxic dosage levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Psychotropic Research
A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity for serotoninergic and dopaminergic receptors. Some compounds showed significant potential as antidepressants and anxiolytics, indicating the therapeutic potential of this chemical class in psychotropic drug development (Zagórska et al., 2015).
Chemical Synthesis and Properties
Research has also focused on the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione. These studies contribute to understanding the chemical behavior and potential applications of such compounds in medicinal chemistry (Coburn & Taylor, 1982).
Eigenschaften
IUPAC Name |
2-butyl-6-(2-chloroethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O2/c1-5-6-8-21-14(23)12-13(19(4)16(21)24)18-15-20(9-7-17)10(2)11(3)22(12)15/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDGEFGRIKWNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3CCCl)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)

![3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide](/img/structure/B2489394.png)
![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2489400.png)
![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)

![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one](/img/structure/B2489408.png)
![4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2489409.png)